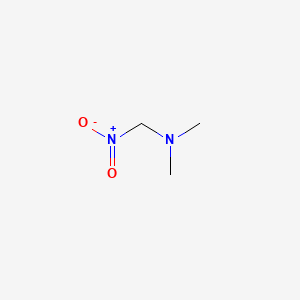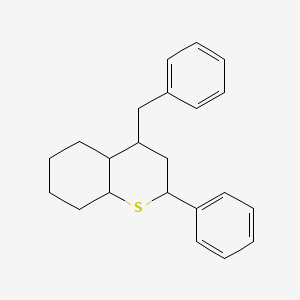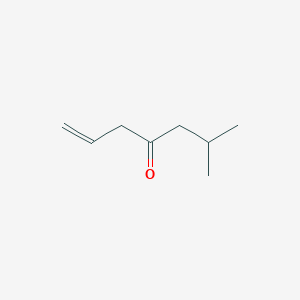![molecular formula C17H17NO2S B14641780 N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide CAS No. 53165-15-4](/img/structure/B14641780.png)
N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an acetyl group attached to a phenylsulfanyl-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide typically involves the reaction of acetic anhydride with aniline derivatives. One common method is the reaction of acetic anhydride with 2-[(phenylsulfanyl)methyl]aniline under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, ensures high yield and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various acyl-substituted derivatives.
Applications De Recherche Scientifique
N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the phenylsulfanyl group plays a crucial role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylacetamide: Similar in structure but lacks the phenylsulfanyl group.
N-(2-(Methylsulfonyl)phenyl)acetamide: Contains a methylsulfonyl group instead of a phenylsulfanyl group.
N-(4-Acetyl-phenyl)-2-phenylsulfanyl-acetamide: Similar structure with an additional acetyl group.
Uniqueness
N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
53165-15-4 |
|---|---|
Formule moléculaire |
C17H17NO2S |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
N-acetyl-N-[2-(phenylsulfanylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C17H17NO2S/c1-13(19)18(14(2)20)17-11-7-6-8-15(17)12-21-16-9-4-3-5-10-16/h3-11H,12H2,1-2H3 |
Clé InChI |
HCCRDGUWMIINBQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C1=CC=CC=C1CSC2=CC=CC=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


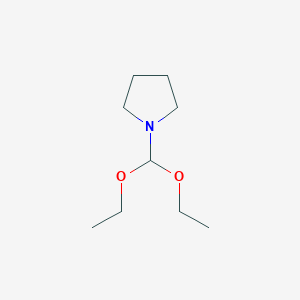
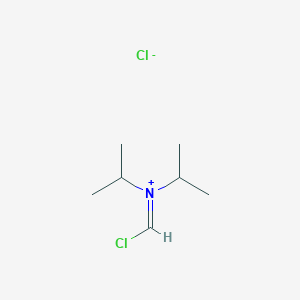

![Methanone, (4-hydroxyphenyl)[2-(phenylmethyl)-3-benzofuranyl]-](/img/structure/B14641713.png)


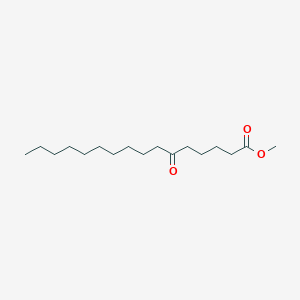

![7-(3-Oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoic acid](/img/structure/B14641766.png)

